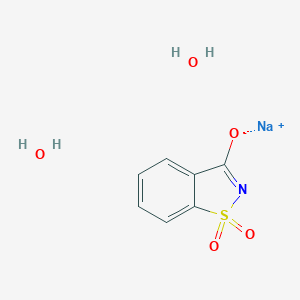
(S)-2-((S)-2-Amino-3-(1H-imidazol-4-yl)propanamido)-4-methylpentanoic acid
Übersicht
Beschreibung
Wirkmechanismus
Der Wirkungsmechanismus von (4?-Hydroxy)phenoxybenzoesäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Beispielsweise kann sie mit Peroxylradikalen und Oxidationsmitteln reagieren, was zur Bildung von Phenoxylradikalen führt . Diese Radikale können dann weitere Reaktionen eingehen und zu den Gesamteffekten der Verbindung beitragen .
Biochemische Analyse
Biochemical Properties
Histidylleucine plays a role in the study of binding of metals such as copper, nickel, and zinc This suggests that it interacts with enzymes, proteins, and other biomolecules involved in metal binding
Molecular Mechanism
It is known to be involved in the binding of metals such as copper, nickel, and zinc , which suggests it may interact with biomolecules involved in metal binding This could potentially lead to changes in gene expression or enzyme activity
Metabolic Pathways
Histidylleucine is an incomplete breakdown product of protein digestion or protein catabolism This suggests that it is involved in the metabolic pathways related to protein digestion and the breakdown of amino acids
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine Methode zur Synthese von (4?-Hydroxy)phenoxybenzoesäure beinhaltet die Reaktion von Phenol mit Natriumhydroxid in Wasser, um Natriumphenoat zu bilden. Dieses wird dann mit p-Chlorbenzoesäure in Tetralin bei 150 °C für 10 Stunden umgesetzt . Ein weiteres Verfahren umfasst die Oxidation von 4-Phenoxyacetophenon unter Verwendung von Natriumhypochlorit als Oxidationsmittel unter der katalytischen Reaktion von Polyethylenglykol (PEG)-400 .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Herstellung von (4?-Hydroxy)phenoxybenzoesäure die Verwendung von Diphenylether und Dichlormethan in Gegenwart von wasserfreiem Aluminiumtrichlorid beinhalten. Die Mischung wird gerührt und erhitzt, gefolgt von der Zugabe von Essigsäureanhydrid . Dieses Verfahren ist energiesparend und umweltfreundlich, da Dichlormethan durch Destillation wiederverwendet wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4?-Hydroxy)phenoxybenzoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Sie kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Veresterung: Reagieren mit Alkoholen in Gegenwart eines sauren Katalysators, um Ester zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Natriumhypochlorit, Polyethylenglykol (PEG)-400.
Veresterung: Alkohole, saure Katalysatoren.
Wichtigste gebildete Produkte
Oxidation: Verschiedene oxidierte Derivate, abhängig von den spezifischen Bedingungen.
Veresterung: 4-Hydroxybenzoesäureester.
Wissenschaftliche Forschungsanwendungen
(4?-Hydroxy)phenoxybenzoesäure wird in verschiedenen wissenschaftlichen Forschungsbereichen verwendet:
Chemie: Als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen.
Biologie: Untersuchung des Metabolismus von Pyrethroid-Insektiziden.
Medizin: Untersuchung ihrer möglichen Auswirkungen auf verschiedene biologische Pfade.
Industrie: Wird bei der Herstellung von hochtemperaturbeständigen Materialien und Ester-Flüssigkristallen verwendet.
Wissenschaftliche Forschungsanwendungen
(4?-Hydroxy)phenoxybenzoic Acid is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of other chemical compounds.
Biology: Studying the metabolism of pyrethroid insecticides.
Medicine: Investigating its potential effects on various biological pathways.
Industry: Used in the production of high-temperature-resistant materials and ester liquid crystals.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Salicylsäure
- p-Hydroxybenzoesäure
- Protocatechusäure
- Gentisinsäure
- 3,5-Dihydroxybenzoesäure
- Brenzkatechusäure
- Vanillinsäure
- Syringasäure
- Gallussäure
- Ellagsäure
Einzigartigkeit
(4?-Hydroxy)phenoxybenzoesäure ist einzigartig aufgrund ihrer spezifischen Struktur und ihrer Rolle als Metabolit von Pyrethroid-Insektiziden. Dies verleiht ihr im Vergleich zu anderen Hydroxybenzoesäuren besondere Eigenschaften und Anwendungen .
Eigenschaften
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFKFJORZBJVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998847 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7763-65-7 | |
| Record name | N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















